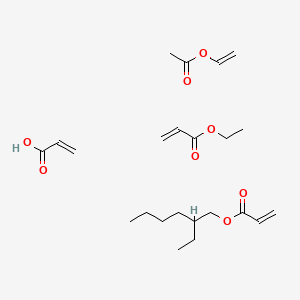![molecular formula C11H10N2O3 B14639957 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- CAS No. 52727-20-5](/img/structure/B14639957.png)
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- is an organic compound with a complex structure that includes a diazo group and an acetyloxyphenyl group
Métodos De Preparación
The synthesis of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-hydroxyacetophenone to introduce the acetyloxy group, followed by diazotization to introduce the diazo group. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo compound. Industrial production methods may involve similar steps but are optimized for scale, yield, and safety.
Análisis De Reacciones Químicas
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, depending on the reaction conditions. These interactions can lead to the formation of new bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar compounds to 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- include:
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-: This compound has a trifluoromethoxy group instead of a diazo group, leading to different reactivity and applications.
1-Phenyl-2-propanone: Known for its use in organic synthesis, this compound lacks the acetyloxy and diazo groups, making it less reactive in certain contexts. The uniqueness of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
52727-20-5 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
[4-(3-diazo-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-8(14)16-11-4-2-9(3-5-11)6-10(15)7-13-12/h2-5,7H,6H2,1H3 |
Clave InChI |
ZGSCDSGHRQTOTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


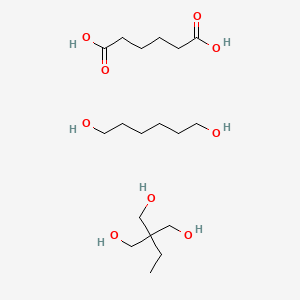
![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)

![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
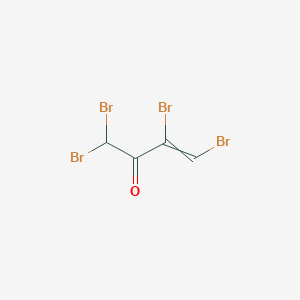
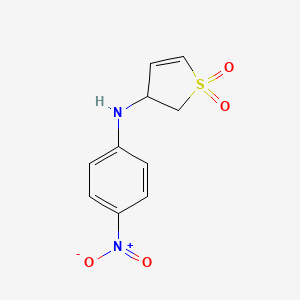
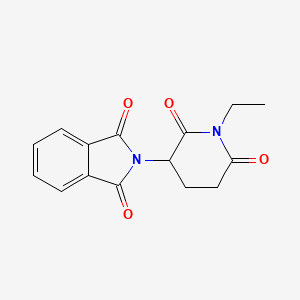
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
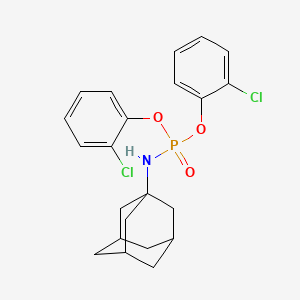
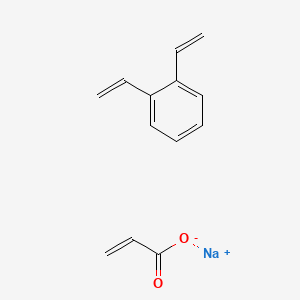
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
